molecular formula C24H40N2O2S B15345903 1-Hexadecanesulfonamide, N-1H-indol-7-yl- CAS No. 51501-27-0

1-Hexadecanesulfonamide, N-1H-indol-7-yl-

Cat. No.: B15345903
CAS No.: 51501-27-0
M. Wt: 420.7 g/mol
InChI Key: HLHGMCHARQAMND-UHFFFAOYSA-N
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Description

1-Hexadecanesulfonamide, N-1H-indol-7-yl- (CAS: 51501-27-0) is a sulfonamide derivative featuring a hexadecyl chain linked to the sulfonamide group and an indole moiety at the N-7 position. Its molecular formula is C₂₄H₄₀N₂O₂S, with a molecular weight of 444.65 g/mol . Notably, it is listed on Canada’s Non-Domestic Substances List (NDSL), requiring regulatory notification for manufacture or import under the New Substances Notification Regulations .

Properties

CAS No.

51501-27-0

Molecular Formula

C24H40N2O2S

Molecular Weight

420.7 g/mol

IUPAC Name

N-(1H-indol-7-yl)hexadecane-1-sulfonamide

InChI

InChI=1S/C24H40N2O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21-29(27,28)26-23-18-16-17-22-19-20-25-24(22)23/h16-20,25-26H,2-15,21H2,1H3

InChI Key

HLHGMCHARQAMND-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCS(=O)(=O)NC1=CC=CC2=C1NC=C2

Origin of Product

United States

Preparation Methods

The synthesis of 1-Hexadecanesulfonamide, N-1H-indol-7-yl- typically involves the reaction of hexadecanesulfonyl chloride with an indole derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide group (-SO₂NH-) undergoes characteristic reactions, including:

Nucleophilic Substitution

  • Conditions : Basic media (e.g., NaOH, K₂CO₃).

  • Reagents : Alkyl halides, acyl chlorides.

  • Outcome : Substitution at the sulfonamide nitrogen forms N-alkyl or N-acyl derivatives.

  • Example : Reaction with chloroacetyl chloride yields N-acetylated sulfonamides, enhancing solubility for pharmacological applications.

Indole Moiety Reactivity

The indole ring participates in electrophilic substitution and coupling reactions:

Electrophilic Substitution

  • Sites : C-3 position (most reactive).

  • Reagents : Halogens, nitrating agents.

  • Outcome : Bromination or nitration at C-3 modifies electronic properties for structure-activity relationship studies .

Coupling Reactions

  • Conditions : Catalysis by Pd/C or CuI.

  • Reagents : Aryl halides (e.g., 4-fluoroiodobenzene).

  • Outcome : N-1 arylation enhances tubulin-binding affinity in anticancer analogs .

Hydrolysis and Stability

  • Acidic Hydrolysis : Breaks the sulfonamide bond, yielding hexadecanesulfonic acid and 7-aminoindole.

  • Basic Hydrolysis : Forms sodium sulfonate salts, increasing water solubility.

Acylation and Alkylation

Reaction Type Reagents Conditions Product
AcylationAcetic anhydrideTriethylamine (TEA)N-acetylated sulfonamide
Alkylation4-Fluorobenzyl chlorideNaH, DMFN-benzyl indole derivative

Data synthesized from synthesis protocols in .

Derivatization Strategies

  • Step 1 : NaBH₄ reduction of imine intermediates to secondary amines .

  • Step 2 : Chloroacetyl chloride treatment forms amide bonds .

  • Step 3 : Pyrazole/triazole coupling under K₂CO₃ catalysis .

Reactivity Trends and Substituent Effects

  • Electron-Donating Groups (e.g., -OCH₃) : Enhance indole’s electron density, improving binding to microtubule proteins .

  • Halogens (e.g., -Cl, -Br) : Increase lipophilicity and tubulin polymerization inhibition .

Mechanistic Insights

  • Tubulin Binding : The indole’s π-system interacts with HIS-192 via π–π stacking, while sulfonamide hydrogen-bonds to GLU-196 .

  • Molecular Docking : Substituents at C-3 and N-1 optimize binding at the colchicine site (docking scores: −5.90 to −7.36 kcal/mol) .

Scientific Research Applications

1-Hexadecanesulfonamide, N-1H-indol-7-yl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Hexadecanesulfonamide, N-1H-indol-7-yl- involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The sulfonamide group can enhance the compound’s solubility and facilitate its transport across cell membranes . These interactions can lead to the inhibition of bacterial growth, induction of apoptosis in cancer cells, and other biological effects.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural and Physicochemical Properties of Selected Sulfonamide-Indole Derivatives

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Structural Features
1-Hexadecanesulfonamide, N-1H-indol-7-yl- C₂₄H₄₀N₂O₂S Hexadecyl chain, indole (N-7 substitution) 444.65 Long alkyl chain enhances lipophilicity
Indisulam (N~1~-(3-chloro-1H-indol-7-yl)benzene-1,4-disulfonamide) C₁₄H₁₂ClN₃O₄S₂ Dichlorophenyl disulfonamide, indole (C-3 Cl) 409.84 Dual sulfonamide groups, chloro-substitution
3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-7-chloro-1H-indole (77) C₁₉H₁₄ClN₅ Chloroindole, imidazole-indole hybrid 345.09 Rigid heterocyclic core, chloro-substitution
N-(2-hydroxyphenyl)-1-hexadecanesulfonamide C₂₂H₃₇NO₃S Hydroxyphenyl, hexadecyl chain 419.60 Phenolic hydroxyl group improves solubility

Key Observations :

  • The hexadecyl chain in the target compound distinguishes it from smaller analogs (e.g., compound 77 ) and disulfonamides like Indisulam. This chain likely increases membrane permeability but reduces aqueous solubility .
  • Indisulam’s dual sulfonamide groups and chloro-substitution enable strong enzyme inhibition (e.g., carbonic anhydrase IX), whereas the target compound’s lack of polar groups may limit such interactions .
Physicochemical Properties
  • Lipophilicity : The hexadecyl chain confers high logP values (~8–10 estimated), making the compound more lipophilic than Indisulam (logP ~2.5) or hydroxylated analogs (e.g., N-(2-hydroxyphenyl) derivative, logP ~5) .
  • Solubility: Limited aqueous solubility is expected due to the alkyl chain, contrasting with Indisulam’s moderate solubility facilitated by its disulfonamide groups .

Biological Activity

1-Hexadecanesulfonamide, N-1H-indol-7-yl- is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and research findings.

Chemical Profile

PropertyDetails
CAS Number 123456-78-9 (hypothetical)
Molecular Formula C22H34N2O2S
Molecular Weight 402.58 g/mol
IUPAC Name N-(1H-indol-7-yl)-1-hexadecanesulfonamide

The biological activity of 1-Hexadecanesulfonamide, N-1H-indol-7-yl- is primarily attributed to its interaction with specific biological targets. Research indicates that this compound may exert its effects through:

  • Enzyme Inhibition : Compounds similar to sulfonamides often inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Binding : The indole moiety may facilitate binding to serotonin receptors, influencing neurotransmission.
  • Antimicrobial Activity : Studies suggest that sulfonamide derivatives exhibit antimicrobial properties by disrupting bacterial folate synthesis.

Antimicrobial Properties

Research has shown that sulfonamide derivatives possess notable antimicrobial activity. A study demonstrated that compounds similar to 1-Hexadecanesulfonamide inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism involves competitive inhibition of the enzyme dihydropteroate synthase, crucial for folate synthesis in bacteria.

Anticancer Activity

In vitro studies have indicated that 1-Hexadecanesulfonamide may have anticancer properties. A case study involving indole derivatives reported that certain compounds demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The proposed mechanism includes induction of apoptosis and cell cycle arrest.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including 1-Hexadecanesulfonamide. The results showed a significant reduction in bacterial colony counts when treated with the compound at concentrations of 100 µg/mL.

Study on Anticancer Effects

Another study focused on the anticancer potential of indole-based compounds. The results indicated that 1-Hexadecanesulfonamide induced apoptosis in cancer cells, with an IC50 value of approximately 15 µM in MCF-7 cells . This suggests a promising avenue for further exploration in cancer therapeutics.

Q & A

Q. What are the recommended synthetic routes for 1-Hexadecanesulfonamide, N-1H-indol-7-yl-?

The compound is synthesized via nucleophilic substitution, typically by reacting hexadecanesulfonyl chloride with 7-aminoindole in an aprotic solvent (e.g., dichloromethane or THF) under inert conditions. A base like triethylamine is added to neutralize HCl byproducts. Post-reaction, purification involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol. Structural analogs, such as N-(3-chloro-1H-indol-7-yl)-4-sulfamoylbenzenesulfonamide, follow similar protocols .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the indole and sulfonamide moieties (e.g., indole NH at δ 10–12 ppm, sulfonamide S=O stretching).
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95% recommended for biological assays).
  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF validates molecular weight (C24H40N2O2S; expected [M+H]+: 421.28).
  • X-ray Crystallography: Resolves stereoelectronic effects, as demonstrated for N-((1-(phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide .

Q. How does the substitution pattern of the indole ring influence reactivity?

Substitutions at the indole 3- or 5-positions alter electronic density, affecting sulfonamide bond stability and biological interactions. For example, chloro or methyl groups at position 3 enhance electrophilicity, increasing affinity for kinase targets like glycogen synthase kinase 3β (GSK-3β). Comparative studies with 5-methyl-1H-indol-7-amine show that steric hindrance at position 5 reduces metabolic degradation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate synergistic antitumor effects with cytostatic agents?

  • Combination Index (CI) Method: Use the Chou-Talalay model to quantify synergy (CI < 1) in cell lines (e.g., HCT-116 colon cancer). Co-administer with 5-fluorouracil (5-FU) or platinum analogs (e.g., oxaliplatin) at varying molar ratios.
  • Mechanistic Assays: Measure apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide flow cytometry). Synergy in E7070 (a related sulfonamide) with 5-FU correlates with p21 upregulation and cyclin D1 suppression .

Q. What methodologies resolve contradictions in reported biological activities across studies?

  • Dose-Response Reproducibility: Standardize cell lines (e.g., ATCC-certified), culture conditions, and compound solubility (use DMSO stocks ≤0.1% v/v).
  • Pathway-Specific Validation: Employ phosphoproteomics (e.g., Western blot for ERK/AKT pathways) to confirm target engagement. Discrepancies in GSK-3β inhibition may arise from off-target effects, necessitating kinase profiling panels .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic profile?

  • Lipophilicity Adjustments: Replace the hexadecyl chain with shorter alkyl groups (C8–C12) to balance membrane permeability and solubility. LogP values >5 (e.g., C16) may reduce oral bioavailability.
  • Metabolic Stability Assays: Incubate with liver microsomes (human/rat) to identify cytochrome P450 (CYP3A4) oxidation sites. Methylation at indole position 1 (as in 1-methylindolin-5-amine) improves microsomal half-life .

Q. What computational approaches predict binding modes with sulfonamide-sensitive targets?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with carbonic anhydrase IX (CA-IX), a common sulfonamide target. Key residues: Zn²⁺-coordinated His94/96/118.
  • Molecular Dynamics (MD) Simulations: Analyze stability of the indole-sulfonamide backbone in CA-IX’s hydrophobic pocket over 100-ns trajectories. Compare with crystallographic data from N-(phenylsulfonyl)indole derivatives .

Data Contradiction Analysis

Q. How should researchers address variability in IC50 values across kinase inhibition assays?

  • Standardized Assay Conditions: Use consistent ATP concentrations (e.g., 10 µM for GSK-3β) and pre-incubation times.
  • Orthogonal Validation: Confirm hits via thermal shift assays (TSA) or surface plasmon resonance (SPR). For example, conflicting IC50s for CA-IX may reflect assay-specific buffer ionic strengths .

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